Butyl 10H-phenothiazine-10-carboxylate is a chemical compound characterized by a phenothiazine core, which is a bicyclic structure containing sulfur and nitrogen. This compound is notable for its diverse applications in pharmaceuticals, materials science, and biological research. The presence of the butyl ester group enhances its solubility and stability, making it suitable for various chemical reactions and biological interactions.
This compound can be synthesized through various methods, primarily involving the reaction of phenothiazine derivatives with butyl chloroformate or related reagents. Sources of information regarding its synthesis and properties include chemical databases, academic journals, and patents that document its preparation and applications.
Butyl 10H-phenothiazine-10-carboxylate falls under the category of phenothiazine derivatives, which are widely studied for their pharmacological properties. It is classified as an organic compound with specific functional groups that dictate its chemical behavior and interactions.
The synthesis of butyl 10H-phenothiazine-10-carboxylate typically involves the following steps:
The molecular formula for butyl 10H-phenothiazine-10-carboxylate is , with a molecular weight of approximately 299.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | tert-butyl phenothiazine-10-carboxylate |
| InChI Key | ZJCHCPTZZNZOLM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
The structure features a butyl ester group attached to the carboxylic acid moiety of the phenothiazine core, which contributes to its chemical reactivity and solubility.
Butyl 10H-phenothiazine-10-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for butyl 10H-phenothiazine-10-carboxylate involves its interaction with biological targets:
This mechanism underlines its potential therapeutic applications in drug development, particularly in oncology and antimicrobial therapies.
Butyl 10H-phenothiazine-10-carboxylate has various scientific uses:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8